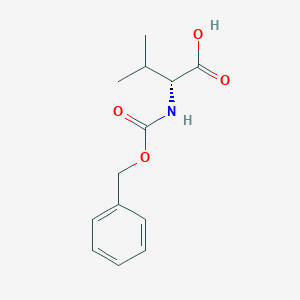

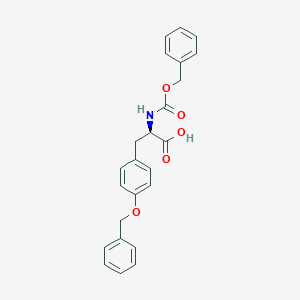

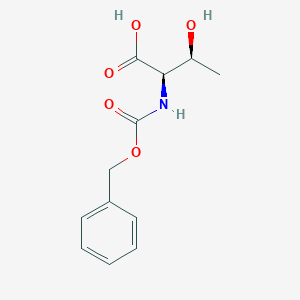

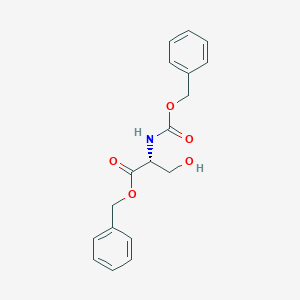

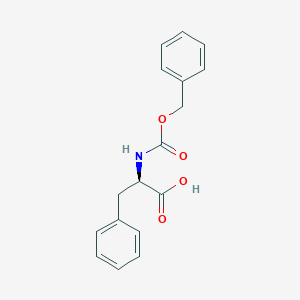

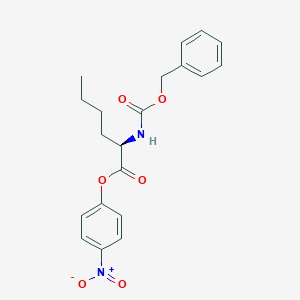

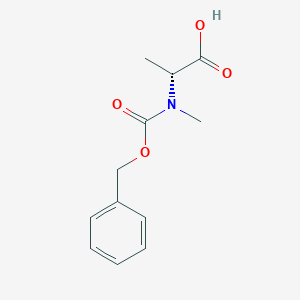

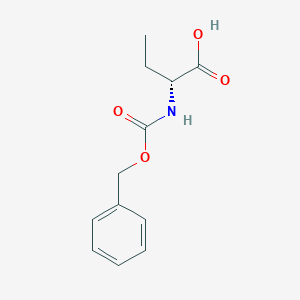

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

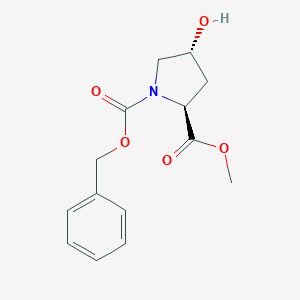

Synthesis Analysis

The synthesis of similar compounds often involves the Corey-Bakshi-Shibata (CBS) reduction . This method involves the enantioselective reduction of ketones using borane and a chiral oxazaborolidine as a catalyst . Another method that might be relevant is the synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions .Chemical Reactions Analysis

The chemical reactions involving “®-2-(((Benzyloxy)carbonyl)amino)butanoic acid” or “®-3-(((Benzyloxy)carbonyl)amino)butanoic acid” would depend on the conditions and the other reactants present. As mentioned earlier, these compounds could potentially be involved in CBS reductions or carbonylation reactions .科学的研究の応用

Biologically Active Compounds of Plants

Carboxylic acids, including (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, have been studied for their biological activities. A review highlights that certain natural carboxylic acids possess significant antioxidant, antimicrobial, and cytotoxic properties. The study establishes a correlation between the structure of these acids and their bioactivity, emphasizing that the number of hydroxyl groups and conjugated bonds plays a crucial role in determining the bioactivity of these compounds. This indicates that compounds like (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid could have potential applications in areas requiring antioxidant, antimicrobial, or cytotoxic effects (Godlewska-Żyłkiewicz et al., 2020).

Drug Synthesis and Modification

Levulinic Acid in Drug Synthesis

The derivative of (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid, Levulinic acid (LEV), has been identified as a key building block chemical derived entirely from biomass. It's noted for its flexibility and unique properties during drug synthesis, offering benefits like cost reduction, cleaner reactions, and potential in the field of medicine. LEV and its derivatives can be used to synthesize a variety of value-added chemicals and play a role in cancer treatment, medical materials, and other medical fields. This highlights the importance of compounds like (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in the field of drug development and medical research (Zhang et al., 2021).

Analytical Chemistry Applications

Ninhydrin Reaction for Amino Acid Analysis

In agricultural and biomedical sciences, the ninhydrin reaction, which interacts with amino groups to form chromophores like Ruhemann's purple, is widely used. It's utilized for the detection, isolation, and analysis of compounds like amino acids, peptides, and proteins. The adaptability of the ninhydrin reaction for various analytical purposes, including specialized needs in analytical chemistry and biochemistry, suggests potential applications for (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid in similar analytical methods, given its amino group that might interact with ninhydrin (Friedman, 2004).

作用機序

Safety and Hazards

特性

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-10(11(14)15)13-12(16)17-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,16)(H,14,15)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQMTCSQWUYUML-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448115 |

Source

|

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |

CAS RN |

2900-20-1 |

Source

|

| Record name | (R)-2-(((Benzyloxy)carbonyl)amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。